6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir is a chemical compound that serves as a derivative of Entecavir, which is an antiviral medication primarily used for the treatment of hepatitis B virus infections. The compound incorporates a benzyl group and a silyl moiety, which may enhance its pharmacological properties compared to its parent compound. Entecavir itself is a guanosine nucleoside analogue that inhibits the replication of the hepatitis B virus by interfering with the viral polymerase.
The chemical structure and synthesis of 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir have been explored in various research articles and patents, focusing on its potential efficacy as an antiviral agent. The base compound, Entecavir, has been extensively studied and has been shown to be effective against hepatitis B virus, with various analogues being synthesized to improve its potency and reduce side effects .
6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir is classified as a nucleoside analogue. Nucleoside analogues are compounds that mimic the natural nucleosides in the body and can interfere with nucleic acid synthesis. This classification places it within the broader category of antiviral agents, specifically targeting viral replication processes.
The synthesis of 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir involves several key steps that enhance its structural properties. The synthetic route typically begins with the modification of existing nucleoside analogues through various organic reactions.
The synthesis requires careful control of reaction conditions to ensure high yields and selectivity for desired stereoisomers. Techniques such as chromatography are often utilized for purification .
The molecular structure of 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir features:
This structural arrangement is designed to enhance solubility and bioavailability while maintaining antiviral activity.
The molecular formula can be derived from its components, and computational modeling may provide insights into its three-dimensional conformation and potential interactions with biological targets.
The reactions involved in synthesizing 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir include:
These reactions are crucial for constructing the complex architecture of the molecule while ensuring that functional groups are correctly positioned for optimal activity .
Each reaction step requires specific reagents and conditions (temperature, solvent) to ensure successful transformations while minimizing side products.
The mechanism of action for 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir involves:
This dual mechanism effectively reduces viral load by halting replication .
Studies have shown that derivatives like this compound can exhibit improved binding affinity to viral polymerases compared to traditional Entecavir, suggesting enhanced efficacy .
Physical properties such as melting point, solubility, and stability under various conditions are essential for determining practical applications in pharmaceuticals.
Chemical properties include reactivity with various functional groups, stability in biological environments, and potential interactions with other medications or biological molecules.
Relevant data from studies indicate that modifications like those found in 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir can lead to improved pharmacokinetic profiles .
The primary application of 6-O-Benzyl-4-dehydroxy-4-diMethylphenylsilyl Entecavir lies in its potential as an antiviral agent against hepatitis B virus infections. Its enhanced properties may allow for lower dosages or improved efficacy compared to existing treatments. Further research may explore its use in combination therapies or as a template for developing new antiviral compounds .
6-O-Benzyl-4-dehydroxy-4-dimethylphenylsilyl Entecavir (CAS 649761-24-0) is a structurally modified entecavir derivative with the systematic IUPAC name 2-amino-9-[(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one. Its molecular formula is C₂₇H₃₁N₅O₂Si, corresponding to a molecular weight of 485.65 g/mol [1] [7]. The structure features three key modifications from entecavir:
Table 1: Key Molecular Identifiers
Property | Value |
---|---|
CAS Registry Number | 649761-24-0 |
Molecular Formula | C₂₇H₃₁N₅O₂Si |
Exact Mass | 485.2247 Da |
SMILES Notation | C[Si](C)(C1=CC=CC=C1)[C@H]2C[C@@H](C(=C)[C@@H]2COCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |
Entecavir (molecular formula: C₁₂H₁₅N₅O₃) contains two hydroxyl groups at the 4- and 6-positions of its cyclopentyl ring, contributing to high hydrophilicity (logP = -1.11) [6]. In contrast, 6-O-Benzyl-4-dehydroxy-4-dimethylphenylsilyl Entecavir exhibits:
Table 2: Structural Comparison with Entecavir
Feature | Entecavir | 6-O-Benzyl-4-dehydroxy-4-dimethylphenylsilyl Entecavir |
---|---|---|
C4 Functional Group | Hydroxyl (-OH) | Dimethylphenylsilyl (-Si(CH₃)₂C₆H₅) |
C6 Functional Group | Hydroxyl (-OH) | Benzyloxy (-OCH₂C₆H₅) |
Molecular Weight | 277.28 g/mol | 485.65 g/mol |
logP (Calculated) | -1.11 | ~3.6 |
This derivative retains entecavir’s three chiral centers (C1', C3', C4') with identical 1S,3R,4S configurations, confirmed via NMR and optical rotation data [2] [7]. The stereochemistry is critical for:
InChI=1S/C27H31N5O2Si/.../t21-,22-,23-/m0/s1
) explicitly denotes the stereodescriptors for C21 (C1'), C22 (C4'), and C23 (C3') [5] [7]. While single-crystal X-ray diffraction data for this specific derivative is limited, its solid-state behavior is inferred from related entecavir polymorphs:
Raman spectroscopy and PXRD analyses detect polymorphic impurities in entecavir mixtures via characteristic peaks (e.g., 17.1° 2θ for ENT-A vs. 17.4° 2θ for ENT-H) [3].
NMR Spectroscopy
¹H and ¹³C NMR data (DMSO-d₆) confirm structural modifications [6] [7]:
IR Spectroscopy
Key absorptions (cm⁻¹) [3] [4]:
UV-Vis Spectroscopy
Mass Spectrometry
Table 3: Key Spectroscopic Assignments
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | 0.55 ppm (s, 6H) | Si-(CH₃)₂ |
4.52 ppm (d, 2H) | -OCH₂- (benzyl) | |
7.58 ppm (m, 5H) | Si-phenyl protons | |
IR | 1705 cm⁻¹ | Guanine C=O stretch |
1250 cm⁻¹ | Si-CH₃ deformation | |
MS | 486.23 [M+H]⁺ | Molecular ion |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1